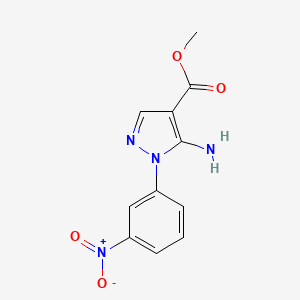

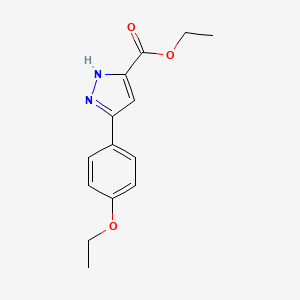

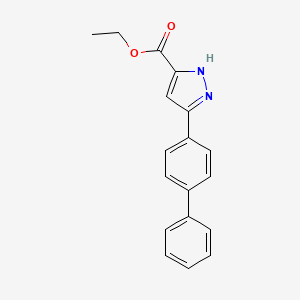

![molecular formula C11H12Cl2N2O2 B6344899 Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate CAS No. 27143-22-2](/img/structure/B6344899.png)

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate, often referred to as E2C2MPA, is an organic compound primarily used in scientific research. It is a member of the hydrazine family and has been used in various laboratory experiments for its unique chemical and physical properties. E2C2MPA is a colorless and odorless liquid at room temperature and has a molecular weight of 300.3 g/mol. It is highly soluble in water and can be stored at room temperature.

Applications De Recherche Scientifique

E2C2MPA has been used in various scientific research experiments. It has been used as a catalyst in the synthesis of new compounds, as a reagent in the synthesis of nucleosides, and as a ligand in coordination chemistry. Additionally, it has been used in the study of drug metabolism and as a substrate for enzyme-catalyzed reactions. It has also been used in the study of enzyme inhibition and as a substrate in the development of novel drugs.

Mécanisme D'action

E2C2MPA acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter responsible for sending signals between neurons in the brain. When E2C2MPA binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in acetylcholine levels. This increased level of acetylcholine is believed to be responsible for the biochemical and physiological effects of E2C2MPA.

Biochemical and Physiological Effects

The biochemical and physiological effects of E2C2MPA are due to its ability to inhibit AChE. This inhibition results in an increase in acetylcholine levels, which can have a variety of effects on the body. These effects include increased alertness and focus, improved memory, increased muscle strength, and improved cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of E2C2MPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its chemical and physical properties make it easy to store and use. Additionally, it is highly soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it is toxic and can be irritating to the skin and eyes, so it must be handled with care. Additionally, it is not very stable and can easily degrade if not stored properly.

Orientations Futures

The use of E2C2MPA in scientific research has great potential for the future. It can be used to further investigate the mechanism of action of AChE inhibitors, and to develop novel drugs based on this mechanism. Additionally, it can be used to study the effects of acetylcholine on the body and to develop new treatments for various diseases. Furthermore, it can be used to study the effects of various environmental factors on the body, as well as to develop new methods of drug delivery. Finally, it can be used to develop new methods of drug synthesis, as well as to study the effects of various drugs on the body.

Méthodes De Synthèse

E2C2MPA can be synthesized through a reaction between 2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetic acid and ethyl alcohol. This reaction is conducted in an open flask with a reflux condenser and a stirrer. The reaction is heated to a temperature of 120°C and stirring is continued until the reaction is complete. The product is then filtered and purified using a column chromatography technique.

Propriétés

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-8(12)5-4-7(9)2/h4-6,14H,3H2,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJISRPTQOZEMA-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)C)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

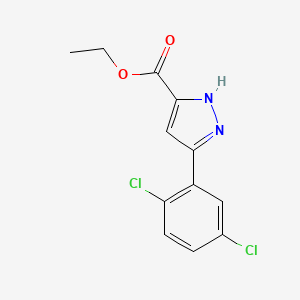

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)

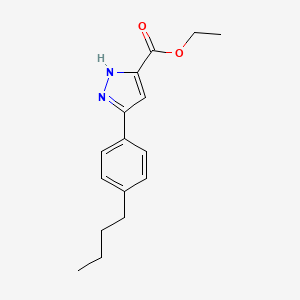

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

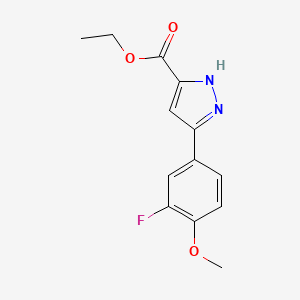

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)